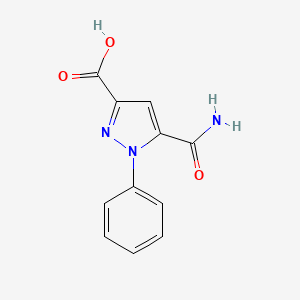

5-カルバモイル-1-フェニル-1H-ピラゾール-3-カルボン酸

説明

5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the CAS Number: 1311315-98-6 . It has a molecular weight of 231.21 . The IUPAC name for this compound is 5-(aminocarbonyl)-1-phenyl-1H-pyrazole-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H, (H2,12,15) (H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

5-カルバモイル-1-フェニル-1H-ピラゾール-3-カルボン酸: 科学研究アプリケーション:

抗酸化アプリケーション

抗酸化剤として、この化合物は酸化ストレス関連疾患の治療に含まれる可能性があります。

これらのアプリケーションはそれぞれ、5-カルバモイル-1-フェニル-1H-ピラゾール-3-カルボン酸が有望な独自の分野を表しています。 さらなる研究開発により、医学と医療において大きなブレークスルーにつながる可能性があります。

Safety and Hazards

作用機序

Target of Action

The primary target of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is Factor XIa (FXIa), a key enzyme in the coagulation cascade . FXIa is suggested as a major target for anticoagulant drug discovery due to its reduced risk of bleeding .

Mode of Action

The compound interacts with FXIa by forming direct hydrogen bonds with specific residues in the FXIa backbone . This interaction inhibits the enzymatic activity of FXIa, thereby preventing the conversion of Factor IX to Factor IXa, a crucial step in the coagulation cascade .

Biochemical Pathways

By inhibiting FXIa, 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid disrupts the intrinsic pathway of the coagulation cascade . This prevents the formation of a fibrin clot, which is the final product of the cascade. The downstream effect is a reduction in thrombosis, which is the formation of harmful blood clots .

Result of Action

The molecular effect of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid’s action is the inhibition of FXIa, which leads to a decrease in thrombin generation . On a cellular level, this results in a reduction in platelet activation and aggregation, thereby preventing the formation of blood clots .

特性

IUPAC Name |

5-carbamoyl-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQBSCKYDNNCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

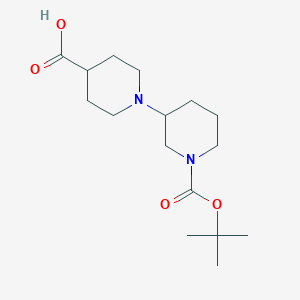

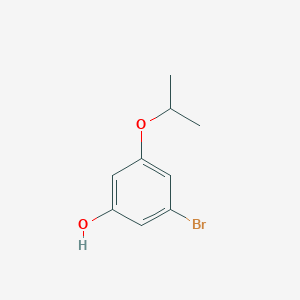

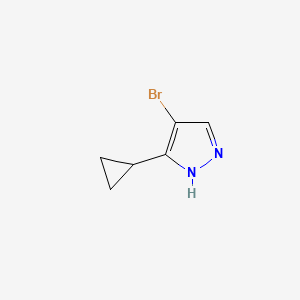

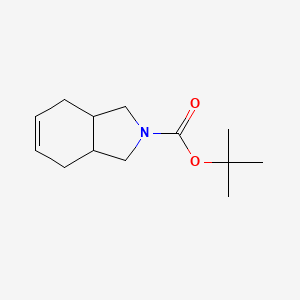

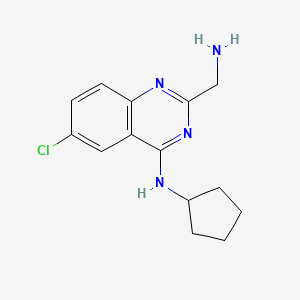

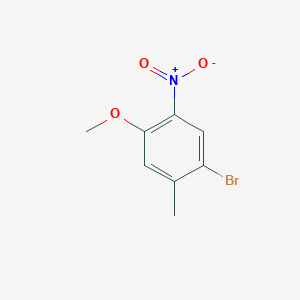

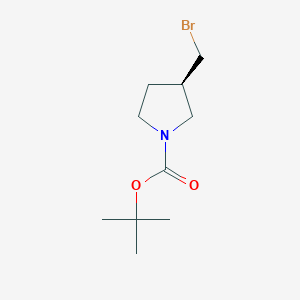

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

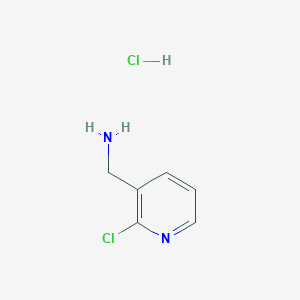

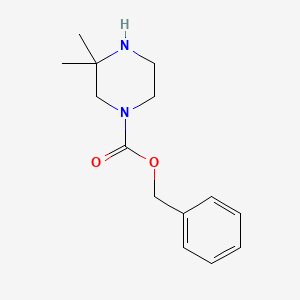

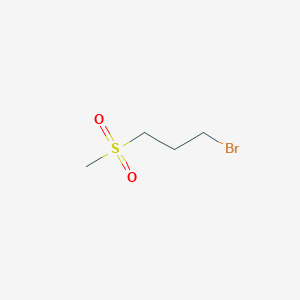

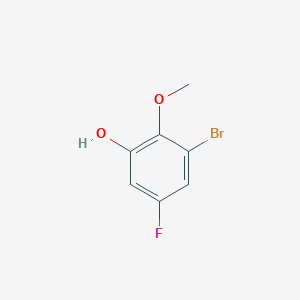

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)

![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)

![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)